(4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid
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Overview
Description
(4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C7H7BN2O3 and a molecular weight of 177.95 g/mol . This compound features a pyrazole ring attached to a furan ring, which is further connected to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of 1H-pyrazole with furan-2-boronic acid under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of (4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid may involve large-scale batch reactions using similar synthetic routes. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
(4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrazole and furan rings contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial activity.
4-(1H-Pyrazol-1-ylsulfonyl)phenylboronic acid: Used in research for its unique chemical properties.
Uniqueness
(4-(1H-Pyrazol-1-yl)furan-2-yl)boronic acid stands out due to its combination of a pyrazole ring, a furan ring, and a boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H7BN2O3 |
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Molecular Weight |
177.96 g/mol |
IUPAC Name |
(4-pyrazol-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-8(12)7-4-6(5-13-7)10-3-1-2-9-10/h1-5,11-12H |
InChI Key |
PGXLWAJCSRVYAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N2C=CC=N2)(O)O |
Origin of Product |
United States |
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